molecular formula C10H13NO3 B112682 1-(2-Amino-3,4-dimethoxyphenyl)ethanone CAS No. 49701-79-3

1-(2-Amino-3,4-dimethoxyphenyl)ethanone

Cat. No. B112682
CAS RN: 49701-79-3
M. Wt: 195.21 g/mol
InChI Key: VJXLBTQOYLNGRO-UHFFFAOYSA-N
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Description

“1-(2-Amino-3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H13NO3 . It is also known as Ethanone, 1-(3,4-dimethoxyphenyl)- . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-3,4-dimethoxyphenyl)ethanone” can be represented by the InChI code: 1S/C10H13NO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,11H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“1-(2-Amino-3,4-dimethoxyphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 195.22 . The compound’s InChI key is VJXLBTQOYLNGRO-UHFFFAOYSA-N .

Scientific Research Applications

Pyrolysis Products Investigation

Research by Texter et al. (2018) focuses on the pyrolysis products of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a compound similar to 1-(2-Amino-3,4-dimethoxyphenyl)ethanone. Their study examines the stability and potential pyrolytic degradation under simulated conditions, highlighting the formation of various pyrolysis products.

Chemical Synthesis and Characterization

The work of Power et al. (2015) involves the synthesis and identification of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone. This study provides insights into the chemical synthesis process and analytical techniques used for compounds structurally related to 1-(2-Amino-3,4-dimethoxyphenyl)ethanone.

Photochemical Studies

The photochemistry of compounds like 1-(2-Amino-3,4-dimethoxyphenyl)ethanone is explored by Castellan et al. (1990). They investigate 1,2-di(3′,4′-dimethoxyphenyl)ethanone, examining its photochemical reactivity in various states and conditions, providing insights into the behavior of related compounds under light exposure.

Synthetic Methods for Related Compounds

Research by Moskvina et al. (2015) on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, a structurally similar compound, offers insights into synthetic methods that could be applicable to 1-(2-Amino-3,4-dimethoxyphenyl)ethanone.

Antimicrobial Activity Studies

The research conducted by Wanjari (2020) on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone provides valuable insights into the antimicrobial activities of similar compounds, which could be relevant to 1-(2-Amino-3,4-dimethoxyphenyl)ethanone.

Safety And Hazards

“1-(2-Amino-3,4-dimethoxyphenyl)ethanone” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

properties

IUPAC Name

1-(2-amino-3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXLBTQOYLNGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604216
Record name 1-(2-Amino-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3,4-dimethoxyphenyl)ethanone

CAS RN

49701-79-3
Record name 1-(2-Amino-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RK Russell, MA Appollina, V Bandurco… - European journal of …, 1992 - Elsevier
The synthesis and cardiovascular evaluation of a novel series of [4-alkyl(aryl)quinazolin-2-one-1-yl]alkanoic esters and acids (II) as renal vasodilators is presented. The compound 3-[6,7…
Number of citations: 1 www.sciencedirect.com

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